molecular formula C5H3F3S B1586441 3-(Trifluoromethyl)thiophene CAS No. 86093-77-8

3-(Trifluoromethyl)thiophene

Cat. No. B1586441
CAS RN: 86093-77-8
M. Wt: 152.14 g/mol
InChI Key: CORHGUPIEQAJDV-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)thiophene (3TMT) is an aromatic heterocyclic compound containing a thiophene ring with three fluorine substituents at the 3-position. It is a colorless, volatile liquid with a boiling point of 73-74 °C and a mild odour. 3TMT has been widely studied due to its potential applications in the fields of organic synthesis, materials science, and medicine.

Scientific Research Applications

  • Electron Acceptor for High-Performance Solar Cells :

    • A fused tris(thienothiophene) building block, designed and synthesized with strong electron-donating and molecular packing properties, has been used to create an effective electron acceptor for organic solar cells (OSCs). The acceptor exhibits strong absorption in the near-infrared region, contributing to high power conversion efficiencies in OSCs (Li et al., 2018).
  • Catalysis in Organic Synthesis :

    • Nickel-catalyzed C–H trifluoromethylation of electron-rich heteroarenes, including thiophenes, has been developed using iodotrifluoromethane (CF3I) as the trifluoromethylating reagent. This method demonstrates the utility of 3-(Trifluoromethyl)thiophene in synthesizing biologically active molecules (Wu et al., 2016).
  • Energy Storage Applications :

    • Thiophene derivatives, including 3-(Trifluoromethyl)thiophene, have been explored as functional additives to improve the cycling performance of high-voltage lithium-ion batteries. They form a protective layer on the cathode surface, thereby enhancing the battery's cycling stability (Xia et al., 2015).
  • Organic Semiconductors :

    • Thiophene-based organic semiconductors are significant for their potential applications in material chemistry. The diverse properties of these semiconductors make them suitable for use in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) (Turkoglu et al., 2017).
  • Electrochromic Polymers :

    • Novel thiophene-based electrochromic polymers bearing trifluoromethyl groups have been synthesized. These polymers exhibit good solubility, thermal stability, and are promising for electrochromic applications due to their comprehensive properties (Liu et al., 2016).

properties

IUPAC Name

3-(trifluoromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3S/c6-5(7,8)4-1-2-9-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORHGUPIEQAJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377739
Record name 3-(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)thiophene

CAS RN

86093-77-8
Record name 3-(Trifluoromethyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86093-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86093-77-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
SK Ritter, RE Noftle, AE Ward - Chemistry of materials, 1993 - ACS Publications
The preparation of 3-(perfluoroalkyl)-(structure 1) and 3-(polyfluoroalkyl)-(structure 2) thiophenes has recently become a topic ofgreat interest because of the promise for these …
Number of citations: 45 pubs.acs.org
VM Muzalevskiy, AA Iskandarov… - Journal of Fluorine …, 2018 - Elsevier
Efficient regioselective synthesis of 3-CF 3 -substituted thiophene derivatives was elaborated using addition of methyl thioglycolate to CF 3 -ynones in the presence of sodium methoxide…
Number of citations: 13 www.sciencedirect.com
J Leroy, M Rubinstein, C Wakselman - Journal of fluorine chemistry, 1985 - Elsevier
Journal of Fluonne Chemstry, 27 (1985) 291-298 Recewed July 17, 1984, accepted September 10, 1984 291 COPPER-MEDIATED PERFLUOROA Page 1 Journal of Fluonne Chemstry…
Number of citations: 60 www.sciencedirect.com
AA Gakh, Y Shermolovich - Current Topics in Medicinal …, 2014 - ingentaconnect.com
This review is a follow-up to the previous chapter, “Monofluorinated Heterocycles” (Topics in Heterocyclic Chemistry, 2012, 33–63), and presents an overview of synthetic chemistry of …
Number of citations: 60 www.ingentaconnect.com
B Cheng, X Duan, Y Li, X Zhang, H Li… - European Journal of …, 2020 - Wiley Online Library
Pyridinium 1,4‐zwitterionic thiolates as a class of sulfur‐containing synthons were applied to a [3+2] cascade cyclization reaction with activated alkynes, affording a library of …
Y Shermolovich, S Pazenok - Halogenated Heterocycles: Synthesis …, 2012 - Springer
This review describes the data concerning the chemistry of halogenated 5- and 6-membered sulfur- and sulfur, nitrogen-containing heterocycles published in literature since 2000. The …
Number of citations: 9 link.springer.com
K Burger, L Hennig, A Fuchs, D Greif… - Monatshefte für Chemie …, 2005 - Springer
A new approach to trifluoromethyl substituted butenolides and their thioanalogues is described starting from 2-fluoro-3-trifluoromethylfurans and -thiophenes, respectively. The reaction …
Number of citations: 16 link.springer.com
D Obrecht, F Gerber, D Sprengeir… - Helvetica chimica …, 1997 - Wiley Online Library
Starting from the easily available, highly functionalized acetylenic ketories 4a–i (Scheme 1), novel 2,3,5‐trisubstituted thiophenes 1a–i (Scheme 2) were synthesized in good yields …
Number of citations: 42 onlinelibrary.wiley.com
A Pitchamuthu, CG Park, SH Park, MJ Cho… - Molecular Crystals and …, 2019 - Taylor & Francis
In this study, a novel wide-bandgap conjugate donor-acceptor type copolymer, PBDT-TFMTh, containing benzodithiophene (BDT) as a donor unit and trifluoromethyl (TFM)-substituted …
Number of citations: 4 www.tandfonline.com
M Nicolas, F Guittard, S Géribaldi - Langmuir, 2006 - ACS Publications
With a view to developing repellent materials combining both low surface energy and rough structure, original semi-fluorinated polythiophenes have been chemically and …
Number of citations: 74 pubs.acs.org

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